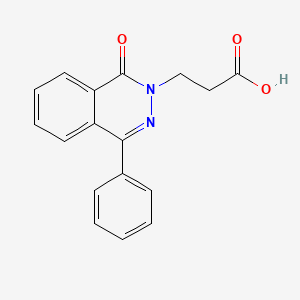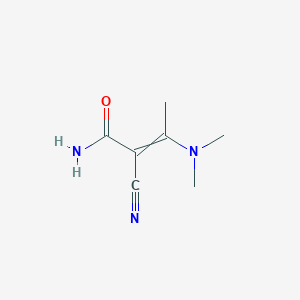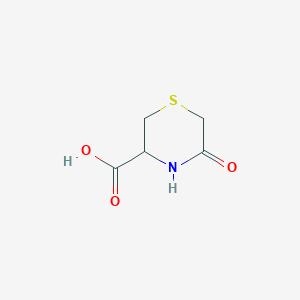
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone is a compound that can be associated with the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and reactivity of similar compounds.
Synthesis Analysis
The synthesis of nitrogen-containing heterocycles can be achieved through various methods. For instance, an iron-catalyzed intramolecular C(sp(2))-N cyclization protocol has been developed for the synthesis of substituted pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. This method involves N-O bond cleavage and intramolecular directed C-H arylation reactions in acetic acid . Although this paper does not directly discuss the synthesis of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone, the methodology could potentially be adapted for its synthesis given the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone often includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of substituents on the pyrrolidine ring, such as nitro groups or aryl groups, can significantly influence the chemical properties and reactivity of these molecules. For example, the synthesis of chiral pyrrolidines has been achieved through nitrile anion cyclization, demonstrating the ability to form complex structures with high enantiomeric excess .
Chemical Reactions Analysis
The reactivity of compounds containing nitro groups and pyrrolidine rings can be complex. For example, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with pyrrolidine bases in dipolar aprotic solvents has been studied, showing that primary and secondary amines can promote the reaction to yield a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene as the final product . This suggests that the pyrrolidine ring in 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone could engage in similar reactions, potentially leading to the formation of new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone would be influenced by the presence of the nitro group and the pyrrolidine ring. The nitro group is an electron-withdrawing group that can affect the electron density of the phenyl ring, potentially impacting the reactivity of the compound. The pyrrolidine ring can contribute to the compound's basicity and solubility in organic solvents. While the papers provided do not directly discuss the properties of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone, they do provide a context for understanding how similar functional groups and structures can influence the properties of related compounds .
Scientific Research Applications
Enantioselective Synthesis and Catalysis
The study by Chung et al. (2005) describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieves high yields and enantiomeric excess, demonstrating the utility of pyrrolidine derivatives in synthesizing chiral building blocks for pharmaceuticals and agrochemicals (Chung et al., 2005).
Heterocyclic Compounds Synthesis
Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting their importance in medicinal chemistry and industrial applications. The study exemplifies the diverse reactivity of pyrrolidine derivatives, making them valuable for constructing biologically active molecules (Żmigrodzka et al., 2022).
Luminescent Sensing Materials
Zhang et al. (2017) developed novel MOFs (Metal-Organic Frameworks) with open ketone group sites for sensitive luminescent sensing of nitrobenzene and iron(III) ions. This research indicates the potential of ketone-functionalized materials, related to the compound , for environmental monitoring and safety applications (Zhang et al., 2017).
Hydrogen-Bonding Patterns and Crystal Engineering
Balderson et al. (2007) characterized hydrogen-bonding patterns in enaminones, including structures similar to the query compound, providing insights into the design of molecular materials with specific physical properties. This study contributes to our understanding of molecular self-assembly and the design of functional materials (Balderson et al., 2007).
Novel Cathinone Derivative Identification
Bijlsma et al. (2015) identified and characterized a novel cathinone derivative, underscoring the ongoing discovery of new synthetic compounds. While not directly related to the exact chemical name given, this research highlights the broader context of synthetic compound analysis for forensic and regulatory purposes (Bijlsma et al., 2015).
properties
IUPAC Name |
1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)10-4-5-11(12(8-10)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRRVRRXUGSDIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399841 |
Source


|
| Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
CAS RN |
887595-31-5 |
Source


|
| Record name | 1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887595-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)
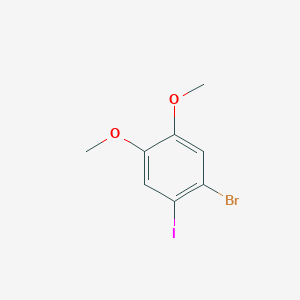
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
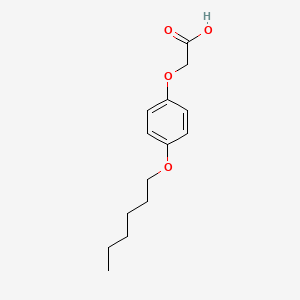


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

